Orphenadrine-d3 hydrochloride is a deuterated analog of orphenadrine hydrochloride, primarily utilized in scientific research due to its unique properties. The incorporation of deuterium, a stable isotope of hydrogen, alters its pharmacokinetics and metabolic pathways, making it valuable for studying drug behavior in biological systems. Its molecular formula is , with a molecular weight of approximately 320.87 g/mol. As a muscarinic antagonist, it alleviates muscle stiffness and pain, particularly in conditions like drug-induced parkinsonism.
Orphenadrine-d3 hydrochloride is classified as a muscle relaxant and analgesic agent. It is derived from orphenadrine, which is known for its anticholinergic properties and its role in treating musculoskeletal pain. The compound has applications in pharmacological research, particularly in studies involving drug metabolism and interactions due to its isotopic labeling .
The synthesis of Orphenadrine-d3 hydrochloride typically involves the deuteration of the parent compound, orphenadrine hydrochloride. This process can be achieved through various methods:
Industrial production mirrors these laboratory methods but on a larger scale, emphasizing efficiency and quality control to produce high-purity compounds .
The molecular structure of Orphenadrine-d3 hydrochloride features a central core similar to that of orphenadrine but with specific hydrogen atoms replaced by deuterium. The structural representation can be summarized as follows:
This structural modification enhances its utility in pharmacokinetic studies by providing distinct isotopic signatures for tracing metabolic pathways .
Orphenadrine-d3 hydrochloride can undergo several chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions employed.
Orphenadrine-d3 hydrochloride acts primarily as a muscarinic antagonist. Its mechanism involves blocking acetylcholine at muscarinic receptors, which leads to:
The presence of deuterium may also influence its pharmacokinetic properties, potentially enhancing efficacy and safety profiles compared to non-deuterated forms .
Orphenadrine-d3 hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for both laboratory research and potential therapeutic applications .
Orphenadrine-d3 hydrochloride has several applications within scientific research:
Deuterium-labeled orphenadrine (Orphenadrine-d3 hydrochloride; CAS 1309283-23-5) incorporates three deuterium atoms ([2]H) at the N-methyl groups, replacing hydrogen atoms in the parent compound’s dimethylamino moiety (C₁₈H₂₁D₃ClNO, MW 308.86) [1] [4]. This modification preserves the pharmacological target affinity while altering physicochemical properties for metabolic studies. Key synthesis strategies include:
Table 1: Deuterium Labeling Methods for Orphenadrine-d3 Hydrochloride
Method | Isotopic Purity | Yield | Key Challenge |
---|---|---|---|
Catalytic H/D Exchange | >99% | 65–70% | Acid-mediated degradation |
Reductive Deuteration | 98–99.5% | 75–85% | Residual non-deuterated analogs |
Enzymatic Incorporation | 90–95% | <50% | Low scalability |
Radiolabeled orphenadrine analogs (e.g., carbon-14 or tritium variants) enable quantitative metabolic pathway mapping. Optimization focuses on:
Table 2: Radiolabeled Orphenadrine Analogs for Metabolic Studies
Radiolabel | Position | Specific Activity | Primary Application |
---|---|---|---|
³H | N-methyl group | 15–25 Ci/mmol | Protein binding assays |
¹⁴C | Phenyl ring | 50–60 mCi/mmol | Mass balance studies |
¹²⁵I | Aryl azide probe | 2,000 Ci/mmol | Target engagement (NMDA/DAT) |
Orphenadrine-d3 hydrochloride synthesis faces stringent regulatory hurdles due to structural similarity to scheduled substances:
Table 3: Global Regulatory Requirements for Orphenadrine-d3 Synthesis
Region | Regulatory Status | Key Documentation | Diversion Controls |
---|---|---|---|
USA | DEA Schedule V | DEA Form 222, Batch-specific DEA numbers | Real-time inventory tracking |
EU | Prescription-only (Rx) | CEP certification, IMPD dossier | Controlled lab access |
Australia | Schedule 4 (S4) | TGA GMP clearance | Export license notification |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3